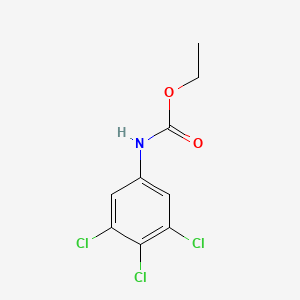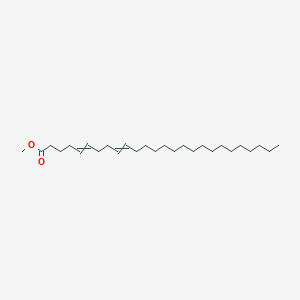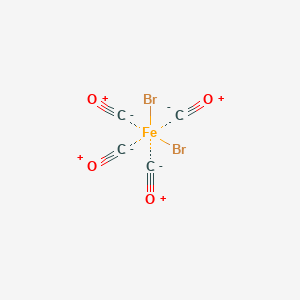
Iron, dibromotetracarbonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, dibromotetracarbonyl- is a chemical compound with the molecular formula C4Br2FeO4 and a molecular weight of 327.693 . It is a coordination complex that features iron in a low oxidation state, coordinated to carbonyl and bromine ligands. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Iron, dibromotetracarbonyl- can be synthesized through several methods. One common synthetic route involves the reaction of iron pentacarbonyl with bromine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the compound .
Chemical Reactions Analysis
Iron, dibromotetracarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron species.
Substitution: The bromine or carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iron, dibromotetracarbonyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which iron, dibromotetracarbonyl- exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its iron center, facilitating various chemical transformations .
Comparison with Similar Compounds
Iron, dibromotetracarbonyl- can be compared with other similar compounds such as iron pentacarbonyl and iron tetracarbonyl diiodide. These compounds share similar structures but differ in their reactivity and applications. For example, iron pentacarbonyl is more commonly used as a precursor in organometallic chemistry, while iron tetracarbonyl diiodide has different reactivity due to the presence of iodine instead of bromine .
Properties
CAS No. |
18475-84-8 |
|---|---|
Molecular Formula |
C4Br2FeO4 |
Molecular Weight |
327.69 g/mol |
IUPAC Name |
carbon monoxide;dibromoiron |
InChI |
InChI=1S/4CO.2BrH.Fe/c4*1-2;;;/h;;;;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
HXAXTJMTHXAMLW-UHFFFAOYSA-L |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


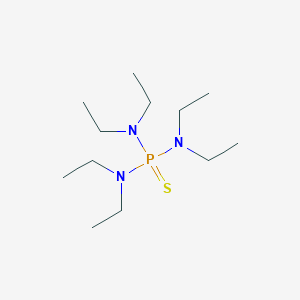
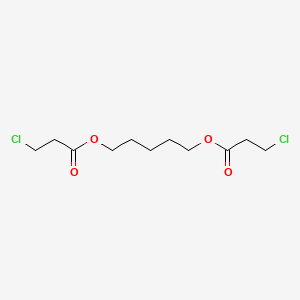
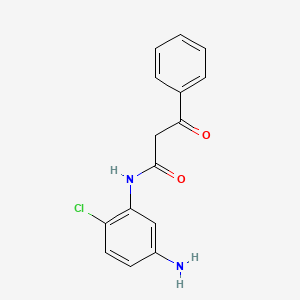
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
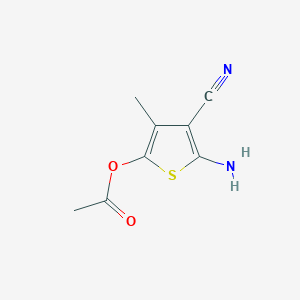
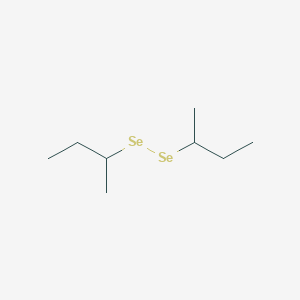

![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
